

An In-depth Technical Guide to the Chemical Properties of Disulfoton Sulfone

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Compound of Interest

Compound Name: Disulfoton sulfone

Cat. No.: B150065

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Introduction

Disulfoton sulfone (CAS No. 2497-06-5) is a significant metabolite of the organophosphate insecticide disulfoton.[1] As a member of this chemical class, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2][3] Understanding the chemical and physical properties of **disulfoton sulfone** is paramount for researchers in toxicology, environmental science, and drug development, as its presence and persistence in biological and environmental systems are of considerable concern. This technical guide provides a comprehensive overview of the core chemical properties of **disulfoton sulfone**, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical and Physical Properties

Disulfoton sulfone is typically a colorless to yellow oily liquid.[4][5] A summary of its key chemical and physical properties is presented in the tables below. It is important to note that there are some discrepancies in the reported values for properties such as boiling and melting points in the available literature.

Table 1: General Chemical Properties of **Disulfoton Sulfone**

Property	Value	Source(s)
IUPAC Name	O,O-diethyl S-[2-(ethylsulfonyl)ethyl]phosphorodithioate	[1]
Synonyms	Disyston sulfone, O,O-Diethyl S-(2-ethylsulfonylethyl)phosphorodithioate	[1]
CAS Number	2497-06-5	[1]
Molecular Formula	C ₈ H ₁₉ O ₄ PS ₃	[1]
Molecular Weight	306.40 g/mol	[6]
Appearance	Colorless to yellow oily liquid	[4][5]

Table 2: Physicochemical Properties of **Disulfoton Sulfone**

Property	Value	Source(s)
Melting Point	Not definitively available (oily liquid at room temperature)	[4]
Boiling Point	62 °C at 0.01 mmHg (for parent compound disulfoton)	[7]
Solubility	Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol	[4]
Water Solubility	25 mg/L (for parent compound disulfoton)	[8]

Toxicology

Disulfoton sulfone is a potent toxicant, with its primary mode of action being the irreversible inhibition of the acetylcholinesterase enzyme.

Table 3: Toxicological Data for **Disulfoton Sulfone**

Parameter	Value	Species	Source(s)
Oral LD ₅₀	1.24 mg/kg	Female Rat	[3]

Experimental Protocols

Synthesis of Disulfoton Sulfone via Oxidation of Disulfoton

This protocol describes a general method for the laboratory-scale synthesis of **disulfoton sulfone** from its parent compound, disulfoton.

Materials:

- Disulfoton
- Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)
- Dichloromethane (or another suitable solvent)
- Sodium bicarbonate solution (saturated)
- Magnesium sulfate (anhydrous)
- Rotary evaporator
- Chromatography column (for purification)
- Silica gel
- Hexane and ethyl acetate (for chromatography)

Procedure:

- Dissolve disulfoton in a suitable solvent such as dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.

- Slowly add a solution of the oxidizing agent (e.g., m-CPBA in dichloromethane) to the cooled disulfoton solution while stirring. The reaction is exothermic and should be controlled.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, quench any excess oxidizing agent by washing the reaction mixture with a saturated sodium bicarbonate solution.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude **disulfoton sulfone** using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
- Collect the fractions containing the pure product and evaporate the solvent to yield **disulfoton sulfone** as an oily liquid.

Determination of Acetylcholinesterase (AChE) Inhibition

This protocol, based on the Ellman method, can be adapted to determine the inhibitory effect of **disulfoton sulfone** on AChE activity.^[9]

Materials:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
- Acetylthiocholine iodide (ATCI) - substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Phosphate buffer (pH 8.0)
- **Disulfoton sulfone** (dissolved in a suitable solvent like DMSO)
- 96-well microplate

- Microplate reader

Procedure:

- Prepare a stock solution of **disulfoton sulfone** in DMSO and make serial dilutions in phosphate buffer.
- In a 96-well plate, add the phosphate buffer, AChE solution, and the different concentrations of **disulfoton sulfone** to the respective wells. Include a control well with no inhibitor.
- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding a solution of ATCl and DTNB to all wells.
- Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
- Calculate the percentage of inhibition for each concentration of **disulfoton sulfone** compared to the control.
- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Analytical Determination by UHPLC-MS/MS

This protocol outlines a general procedure for the analysis of **disulfoton sulfone** in a biological matrix, such as plasma, using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).^[10]

Sample Preparation (using QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

- To a plasma sample, add an internal standard and acetonitrile.
- Vortex the mixture to precipitate proteins and extract the analyte.
- Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

- Centrifuge the sample to separate the layers.
- Take an aliquot of the upper acetonitrile layer and subject it to dispersive solid-phase extraction (d-SPE) by adding a sorbent (e.g., C18, PSA) to remove interfering matrix components.
- Centrifuge and collect the supernatant for UHPLC-MS/MS analysis.

UHPLC-MS/MS Conditions:

- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both **disulfoton sulfone** and the internal standard.

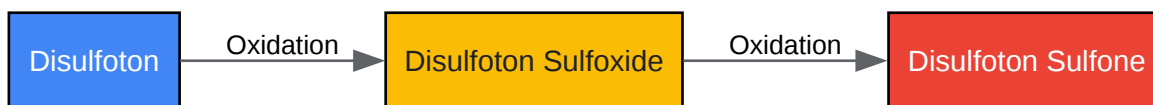
Method Validation: The analytical method should be validated according to established guidelines, assessing parameters such as:

- Linearity
- Accuracy and Precision
- Limit of Detection (LOD) and Limit of Quantification (LOQ)
- Matrix Effects
- Recovery
- Stability

Signaling Pathways and Workflows

Metabolic Pathway of Disulfoton

Disulfoton undergoes oxidative metabolism in biological systems to form more toxic metabolites, including disulfoton sulfoxide and **disulfoton sulfone**.^[3]

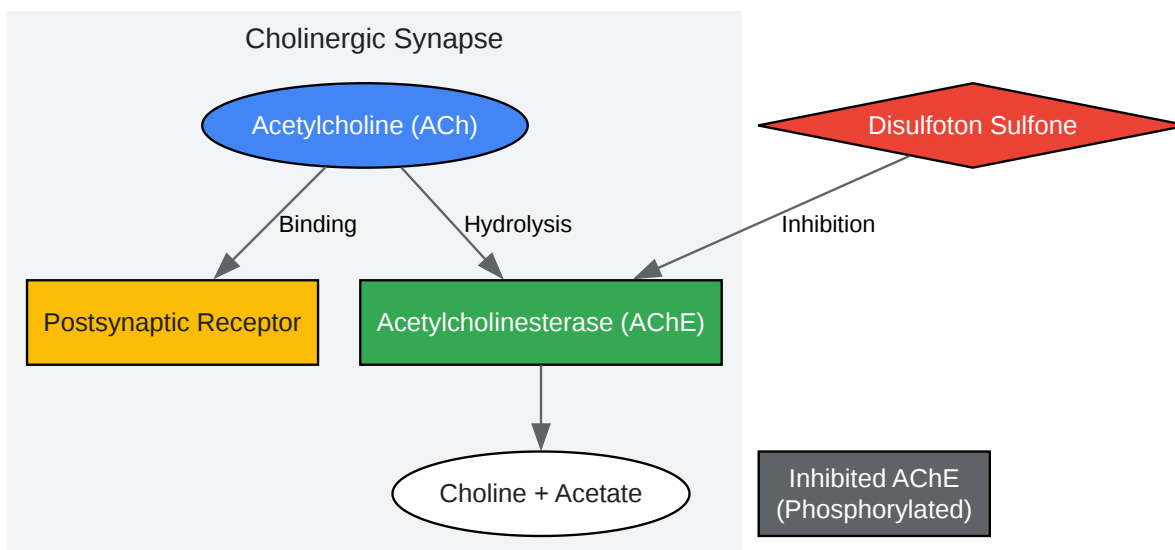


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Caption: Metabolic oxidation of disulfoton to its sulfoxide and sulfone metabolites.

Mechanism of Acetylcholinesterase Inhibition

Disulfoton sulfone, like other organophosphates, inhibits acetylcholinesterase by phosphorylating the serine hydroxyl group in the active site of the enzyme. This forms a stable, inactive enzyme-inhibitor complex, leading to the accumulation of acetylcholine in the synapse and subsequent neurotoxicity.

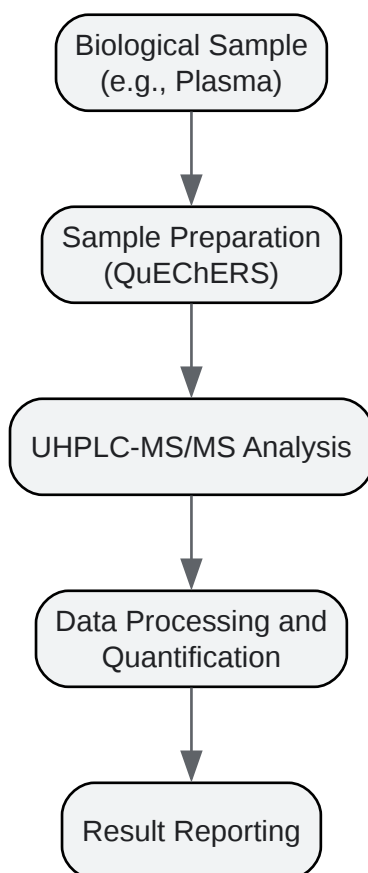


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Caption: Inhibition of acetylcholinesterase by **disulfoton sulfone** in the cholinergic synapse.

Analytical Workflow for Disulfoton Sulfone

The following diagram illustrates a typical workflow for the analysis of **disulfoton sulfone** in a biological sample.



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Caption: A typical analytical workflow for the quantification of **disulfoton sulfone**.

Conclusion

This technical guide provides a consolidated resource on the chemical properties of **disulfoton sulfone** for researchers and professionals in related scientific fields. The provided data tables, experimental protocols, and diagrams offer a foundational understanding of this important metabolite. Further research is warranted to resolve the discrepancies in some of the reported physical properties and to generate more detailed kinetic data for its interaction with acetylcholinesterase. Such information will be invaluable for a more complete risk assessment and for the development of potential therapeutic interventions in cases of exposure.

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